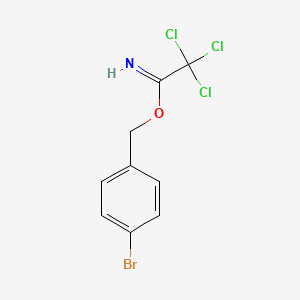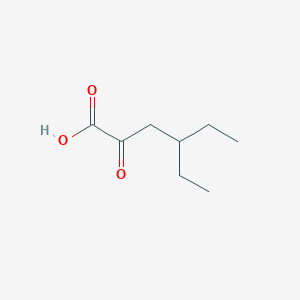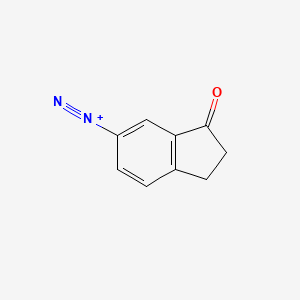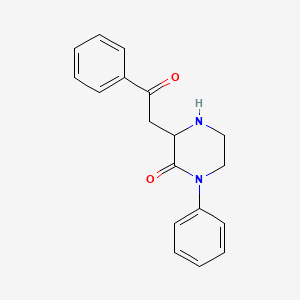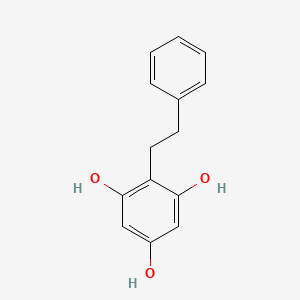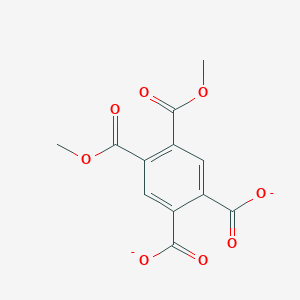![molecular formula C13H12F3NO B12555006 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one CAS No. 151535-96-5](/img/structure/B12555006.png)
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyridinone structure
Preparation Methods
The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 4-methyl-3,4-dihydropyridin-2(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and 4-methyl-3,4-dihydropyridin-2(1H)-one under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Scientific Research Applications
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Agrochemicals: It is explored for its potential use in the development of new agrochemicals due to its unique chemical properties.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one can be compared with similar compounds to highlight its uniqueness:
Fluridone: A similar compound with a trifluoromethyl group, used as a herbicide.
Sorafenib: Another trifluoromethyl-containing compound, used as an anticancer drug.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Properties
CAS No. |
151535-96-5 |
|---|---|
Molecular Formula |
C13H12F3NO |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12F3NO/c1-8-5-11(17-12(18)6-8)9-3-2-4-10(7-9)13(14,15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
DZICXAUTGDSYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
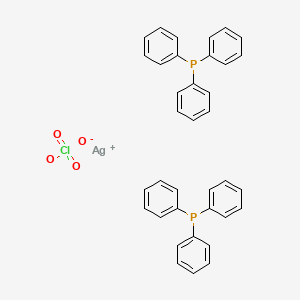
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
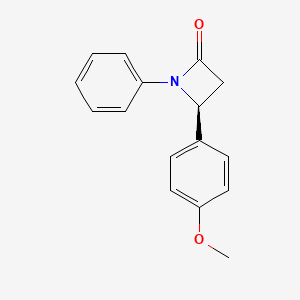
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
